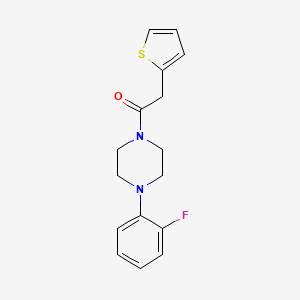
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. It is commonly used in scientific research for its diverse applications in various fields.
Aplicaciones Científicas De Investigación
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the generation of singlet oxygen upon exposure to light. The singlet oxygen generated can react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage and cell death. Additionally, the compound has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one are diverse and depend on the specific application. In the context of ROS detection, the compound is non-toxic and does not interfere with cellular function. In the context of photodynamic therapy, the compound can induce cell death in cancer cells while sparing healthy cells. Additionally, the compound has been reported to exhibit anti-inflammatory and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in lab experiments include its high sensitivity and selectivity for ROS detection, its ability to induce cell death in cancer cells, and its diverse biological activities. However, the compound requires light exposure for its activity, which can limit its use in certain experimental setups. Additionally, the compound can be expensive and difficult to synthesize, which can limit its availability.
Direcciones Futuras
There are several future directions for the use of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in scientific research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be further optimized for its use in photodynamic therapy, with a focus on improving its selectivity for cancer cells and reducing its toxicity to healthy cells. Finally, the compound could be further explored for its potential applications in other areas such as antimicrobial therapy and neuroprotection.
In conclusion, 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound with diverse scientific research applications. Its unique properties make it a valuable tool for the detection of ROS, photodynamic therapy, and other biological activities. However, further research is needed to optimize its use and explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the reaction of 3-chloro-2,4-dioxo-6-nitro-4H-chromene with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good yields.
Propiedades
IUPAC Name |
3-chloro-2-(difluoromethyl)-6-nitrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO4/c11-7-8(15)5-3-4(14(16)17)1-2-6(5)18-9(7)10(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMVXTYQAJAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)




![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)
![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)
![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)